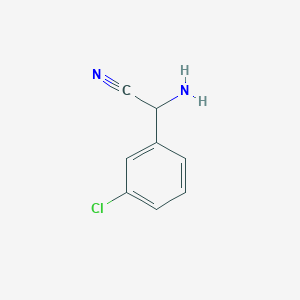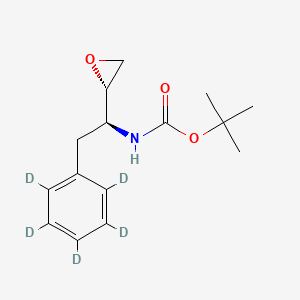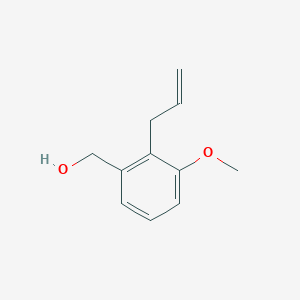
DL-Homophenylalanine methyl ester hydrochloride
Descripción general
Descripción
DL-Homophenylalanine methyl ester hydrochloride is a chemical compound with the empirical formula C11H15NO2·HCl . It appears as a white to off-white crystalline powder .
Molecular Structure Analysis
The molecular weight of DL-Homophenylalanine methyl ester hydrochloride is 229.7 . The molecular formula is C11H15NO2·HCl .Physical And Chemical Properties Analysis
DL-Homophenylalanine methyl ester hydrochloride is a solid crystalline powder . It has a refractive index of approximately 1.53 .Aplicaciones Científicas De Investigación
Peptide Synthesis
H-DL-HoPhe-OMe.HCl: is widely used in the synthesis of peptides . It serves as a building block for creating various peptide sequences, which are essential in studying protein functions and interactions. Its role in peptide synthesis is crucial for developing therapeutic peptides and understanding biological processes.
Proteomics Research
In proteomics, H-DL-HoPhe-OMe.HCl is utilized to investigate the structure and function of proteins. By incorporating this compound into peptides, researchers can study post-translational modifications and protein-protein interactions, which are vital for drug discovery and biomarker identification .
Drug Development
This compound is instrumental in the development of new pharmaceuticals. It can be used to create analogs of bioactive peptides, which can lead to the discovery of novel drugs with improved efficacy and reduced side effects .
Material Science
In material science, H-DL-HoPhe-OMe.HCl can be used to develop self-assembling peptides that form hydrogels and nanofibers. These materials have potential applications in tissue engineering, drug delivery systems, and as scaffolds for cell growth .
Chemical Biology
Chemical biologists use H-DL-HoPhe-OMe.HCl to study enzyme-substrate interactions and to develop enzyme inhibitors. This research is fundamental for understanding disease mechanisms and designing targeted therapies .
Molecular Recognition
The compound’s ability to form specific interactions makes it valuable for studying molecular recognition processes. It can be used to design molecules that mimic natural ligands, aiding in the understanding of cellular signaling pathways .
Synthetic Chemistry
H-DL-HoPhe-OMe.HCl: is used in synthetic chemistry to construct complex organic molecules. Its versatility allows chemists to explore new synthetic routes and create compounds with potential industrial and pharmaceutical applications .
Nanotechnology
The self-assembly properties of H-DL-HoPhe-OMe.HCl derivatives make them suitable for creating nanoscale structures. These structures can be used in the development of nanodevices and sensors, contributing to advancements in nanotechnology .
Safety and Hazards
When handling DL-Homophenylalanine methyl ester hydrochloride, avoid breathing in mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Direcciones Futuras
Mecanismo De Acción
DL-Homophenylalanine methyl ester hydrochloride, also known as H-DL-HoPhe-OMe.HCl, is a unique compound with a variety of potential applications.
Target of Action
It is commonly used in peptide synthesis , suggesting that it may interact with various proteins or enzymes involved in this process.
Mode of Action
As a compound used in peptide synthesis , it likely interacts with its targets to facilitate the formation of peptide bonds.
Biochemical Pathways
Given its role in peptide synthesis , it may influence the pathways involved in protein production and modification.
Result of Action
As a compound used in peptide synthesis , it likely contributes to the production of specific peptides, which can have various effects depending on their structure and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of DL-Homophenylalanine methyl ester hydrochloride. For instance, storage conditions can affect its stability . .
Propiedades
IUPAC Name |
methyl 2-amino-4-phenylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKOPSSMUBBHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516499 | |
| Record name | Methyl 2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Homophenylalanine methyl ester hydrochloride | |
CAS RN |
85808-33-9 | |
| Record name | Methyl 2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

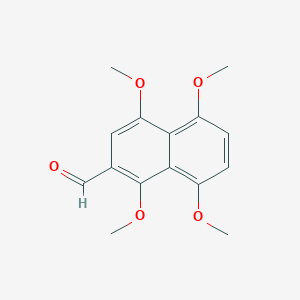
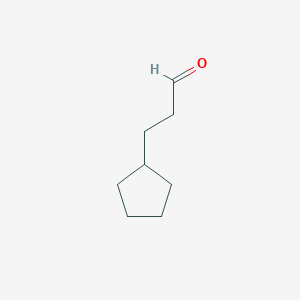
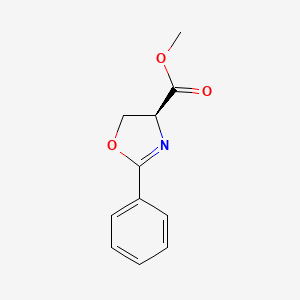
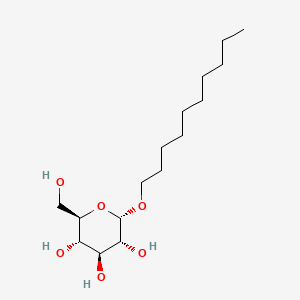

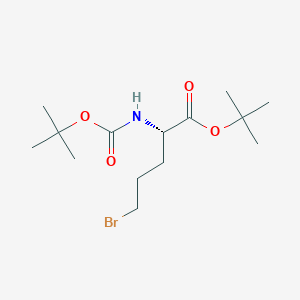
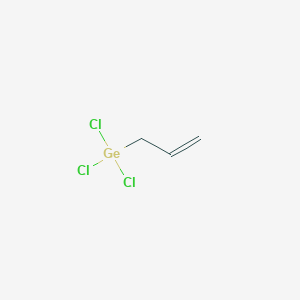
![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)
